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Compound of Interest

Compound Name:
2'-Fluoro-2-methylamino-5-

nitrobenzophenone

Cat. No.: B1294471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

2'-Fluoro-2-methylamino-5-nitrobenzophenone (C₁₄H₁₁FN₂O₃, CAS: 735-06-8).[1][2][3] Due

to the limited availability of experimentally derived public data, this document presents the

known mass spectrometry data and provides a detailed, predicted analysis for Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on established principles

and data from structurally similar compounds. This guide is intended to support research, drug

development, and quality control activities where this compound is of interest.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to elucidate its structure by analyzing its

fragmentation patterns. The molecular formula for 2'-Fluoro-2-methylamino-5-
nitrobenzophenone is C₁₄H₁₁FN₂O₃, with a calculated exact mass of 274.0754 Da.[1]

Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratio (m/z) peaks observed in the gas

chromatography-mass spectrometry (GC-MS) of 2'-Fluoro-2-methylamino-5-
nitrobenzophenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1294471?utm_src=pdf-interest
https://www.benchchem.com/product/b1294471?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Fluoro-2-methylamino-5-nitrobenzophenone
https://precision.fda.gov/ginas/app/ui/substances/1ac0b0bb-66af-40d2-98b5-072996ac6ce4
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b1294471?utm_src=pdf-body
https://www.benchchem.com/product/b1294471?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Fluoro-2-methylamino-5-nitrobenzophenone
https://www.benchchem.com/product/b1294471?utm_src=pdf-body
https://www.benchchem.com/product/b1294471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

274 Molecular ion [M]⁺•

273 [M-H]⁺

257 [M-OH]⁺ or [M-NH]⁺

Data sourced from PubChem CID 69775.[1]

Predicted Fragmentation Pathways
The fragmentation of 2'-Fluoro-2-methylamino-5-nitrobenzophenone in an electron

ionization (EI) source is expected to proceed through several key pathways, driven by the

stability of the resulting fragments. Aromatic compounds typically show a strong molecular ion

peak.[4]

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common

fragmentation pathway for ketones. This could lead to the formation of ions corresponding to

the 2-fluorobenzoyl cation (m/z 123) or the 2-methylamino-5-nitrophenyl cation (m/z 151).

Loss of Nitro Group: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da), leading to

fragments at m/z 228 and m/z 244, respectively.

Loss of Small Molecules: The peak at m/z 257 likely corresponds to the loss of a hydroxyl

radical (OH, 17 Da) or an imine radical (NH, 17 Da), possibly through rearrangement.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of

organic compounds by providing information about the chemical environment of individual

atoms. While specific experimental data is not publicly available, the following tables provide

predicted ¹H and ¹³C NMR spectral data for 2'-Fluoro-2-methylamino-5-nitrobenzophenone
dissolved in a standard NMR solvent like CDCl₃.

Predicted ¹H NMR Data
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.2-8.4 d 1H H-6

Aromatic proton

ortho to the nitro

group, strongly

deshielded.

~7.8-8.0 dd 1H H-4

Aromatic proton

ortho to the

carbonyl and

meta to the nitro

group.

~7.4-7.6 m 2H H-4', H-6'

Aromatic protons

on the fluorinated

ring, deshielded

by the carbonyl

group.

~7.1-7.3 m 2H H-3', H-5'

Aromatic protons

on the fluorinated

ring.

~6.8-7.0 d 1H H-3

Aromatic proton

ortho to the

methylamino

group.

~3.0 d 3H -NH-CH₃

Methyl protons

coupled to the

adjacent NH

proton.

~8.5 (broad) q 1H -NH-CH₃

Amine proton,

often broad and

exchangeable

with D₂O.
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Predicted ¹³C NMR Data
Predicted Chemical Shift (δ,

ppm)
Assignment Rationale

~195 C=O
Carbonyl carbon, typical range

for benzophenones.

~160 (d, ¹JCF ≈ 250 Hz) C-2'

Carbon directly attached to

fluorine, shows a large

coupling constant.

~148 C-2

Carbon attached to the

nitrogen of the methylamino

group.

~140 C-5
Carbon attached to the nitro

group.

~135-138 C-1, C-1'
Quaternary carbons of the

aromatic rings.

~130-133 C-4', C-6'
Aromatic CH carbons on the

fluorinated ring.

~125-128 C-4, C-6
Aromatic CH carbons on the

nitro-substituted ring.

~115-120 C-3', C-5'
Aromatic CH carbons on the

fluorinated ring.

~110-115 C-3
Aromatic CH carbon ortho to

the methylamino group.

~30 -NH-CH₃
Methyl carbon of the

methylamino group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their

characteristic vibrational frequencies. The table below outlines the predicted IR absorption

bands for 2'-Fluoro-2-methylamino-5-nitrobenzophenone.
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Predicted Wavenumber

(cm⁻¹)
Vibrational Mode Functional Group

~3350-3450 N-H stretch Secondary amine (-NH)

~3030-3100 C-H stretch Aromatic C-H

~2850-2960 C-H stretch Methyl C-H (-CH₃)

~1650-1670 C=O stretch Ketone (Aryl-CO-Aryl)

~1580-1600 C=C stretch Aromatic ring

~1500-1530 N-O asymmetric stretch Nitro group (-NO₂)

~1340-1360 N-O symmetric stretch Nitro group (-NO₂)

~1200-1250 C-N stretch Aryl-amine

~1100-1200 C-F stretch Aryl-fluoride

Experimental Protocols
The following are general experimental protocols for acquiring the spectral data discussed in

this guide. These are based on standard laboratory practices for the analysis of small organic

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field

NMR spectrometer.

Data Acquisition:

¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters

include a spectral width of approximately 12-15 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
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¹³C NMR: A proton-decoupled pulse sequence is generally used to obtain a spectrum with

single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is

required. Due to the lower natural abundance of ¹³C, a larger number of scans is

necessary.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a small amount of the solid sample is

placed directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is recorded first.[5] Then, the sample is scanned, typically over a range of 4000 to 400 cm⁻¹.

[6] The final spectrum is presented in terms of percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

such as methanol or acetonitrile.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS), is used for analysis.

Data Acquisition:

Ionization: Electron Ionization (EI) at 70 eV is a common hard ionization technique for GC-

MS that induces fragmentation.[7] For LC-MS, softer ionization techniques like

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are

typically used to preserve the molecular ion.[8]

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on

their m/z ratio. The detector records the abundance of each ion, generating the mass
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spectrum.

Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the acquisition and interpretation of

spectral data for a chemical compound like 2'-Fluoro-2-methylamino-5-nitrobenzophenone.

Data Acquisition

Data Processing

Data Interpretation

NMR Spectroscopy
(¹H, ¹³C)

Fourier Transform,
Phase Correction,

Peak Picking

IR Spectroscopy
(FTIR-ATR)

Background Subtraction,
Peak Identification

Mass Spectrometry
(GC-MS / LC-MS)

Spectrum Generation,
Peak Assignment

Chemical Shifts,
Coupling Constants,

Integration

Functional Group
Analysis

Molecular Weight,
Elemental Composition,
Fragmentation Pattern

Structure Elucidation
&

Compound Confirmation

Pure Sample of
2'-Fluoro-2-methylamino
-5-nitrobenzophenone

Click to download full resolution via product page

Caption: Workflow for spectral data acquisition, processing, and interpretation.
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This guide serves as a foundational resource for understanding the key spectral characteristics

of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. For definitive structural confirmation, it is

recommended to acquire experimental data and perform a full suite of 2D NMR experiments

(e.g., COSY, HSQC, HMBC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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